molecular formula C22H18N2O2 B13374223 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol

Cat. No.: B13374223
M. Wt: 342.4 g/mol
InChI Key: DOHYDMGDNNJHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol (CAS: 844446-69-1) is a heterocyclic compound featuring a quinazoline core substituted with a 2,4-dimethylphenoxy group at position 4 and a phenol moiety at position 2. Its molecular formula is C₂₂H₁₈N₂O₂, with a molecular weight of 342.39 g/mol. The 2,4-dimethylphenoxy group introduces lipophilic character, while the phenolic hydroxyl group may contribute to hydrogen bonding and solubility. This compound is industrially relevant, with applications under investigation in medicinal and material sciences .

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[4-(2,4-dimethylphenoxy)quinazolin-2-yl]phenol

InChI

InChI=1S/C22H18N2O2/c1-14-11-12-20(15(2)13-14)26-22-16-7-3-5-9-18(16)23-21(24-22)17-8-4-6-10-19(17)25/h3-13,25H,1-2H3

InChI Key

DOHYDMGDNNJHSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Core Synthetic Methodology

The compound's synthesis typically follows modified protocols for quinazoline derivatives. Key steps include:

  • Chloroquinazoline intermediate formation : 4-Chloro-6,7-dimethoxyquinazoline reacts with nucleophiles (e.g., aminophenols) under thermal or microwave-assisted conditions .

  • Selective substitution : The phenolic hydroxyl group participates in etherification or alkylation reactions, while the quinazoline ring undergoes nucleophilic aromatic substitution at the 4-position .

Example synthesis protocol :

text
1. **Substitution Reaction**: - React 4-chloro-6,7-dimethoxyquinazoline (0.45 mmol) with 2-aminophenol (0.45 mmol) in MeCN. - Heat under microwave irradiation (100°C, 30 min). - Isolate as hydrochloride salt (55% yield). Key spectroscopic data (DMSO-d6): - **1H NMR**: δ 11.09 (br s, 1H), 8.72 (s, 1H), 7.36 (s, 1H), 4.00 (s, 6H).

Quinazoline Ring Modifications

Reaction TypeConditionsProductYieldSource
Nucleophilic substitution Microwave, MeCN, 100°C2-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol55%
Chlorination POCl3, TEA, 110°C2,4-Dichloroquinazoline85–90%
Cyclocondensation Hydrazides, dioxane, reflux Triazolo[4,3-c]quinazoline derivatives60–75%

Phenolic Group Reactions

  • Etherification : Reacts with alkyl halides (e.g., chloroacetaldehyde dimethyl acetal) under basic conditions to form protective ethers .

  • Deprotection : Benzyl ethers removed via catalytic hydrogenation (Raney Ni, H2) .

Biological Activity-Driven Modifications

Structural analogs of 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol exhibit enhanced anticancer properties through targeted substitutions:

Derivative ModificationBiological ActivityIC50 (μM)Target
Trifluoromethyl addition Cytotoxicity (HCT-116 cells)2.44–9.43DNA intercalation
7-Chloro substitution Antifungal activity<10Fungal cell membranes
5,7-Dimethyl substitution Kinase inhibition0.15–1.2RET tyrosine kinase

Comparative Reactivity Analysis

The compound’s dimethylphenoxy group confers distinct reactivity compared to analogs:

PropertyThis compound2-[4-(3,4-Dimethylphenoxy) Analog
Electrophilic substitution Faster at C-5 due to electron-donating methyl groupsSlower due to steric hindrance
Hydrogen bonding Enhanced solubility via phenolic -OHReduced due to methyl positioning
Metabolic stability Higher (t1/2 = 4.7 h)Lower (t1/2 = 2.1 h)

Industrial-Scale Optimization

Recent advances employ continuous flow reactors to improve synthesis efficiency:

  • Throughput : 12 kg/day vs. 3 kg/day (batch process) .

  • Purity : ≥99.5% via in-line HPLC monitoring .

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[(Phenoxyethoxy)ethyl] Amino Alkanols ()

Compounds such as 1-{2-[2-(2,3-dimethylphenoxy)-ethoxy]ethyl}piperidin-3-ol hydrochloride (19) and (R,S)-2-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol (21) share the 2,4-dimethylphenoxy motif. Their ED₅₀ values in anticonvulsant-analgesic assays range between 5–25 mg/kg, indicating potent activity. The position of methyl groups (2,3- vs. 2,4-) influences steric effects and receptor binding. For example, compound 21 (2,4-dimethylphenoxy) showed a broader therapeutic window compared to its 2,3-dimethyl counterpart, suggesting substituent positioning critically modulates pharmacological profiles .

Compound ID Substituents ED₅₀ (mg/kg)
19 2,3-Dimethylphenoxy 18.5
21 2,4-Dimethylphenoxy 12.3

Piperidine-Linked Phenoxy Derivatives ()

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione () replaces the quinazoline core with a pyrimidinedione-piperidine system. Similarly, N-[(2S,4S,5S)-5-[2-(2,4-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () demonstrates how acylated phenoxy groups in peptide-like frameworks can target enzymatic pathways distinct from quinazoline-based compounds .

Heterocyclic Core Modifications

Quinoline vs. Quinazoline Derivatives ()

4-(2-Quinolinylmethoxy)phenol (CAS: 124993-40-4) substitutes the quinazoline ring with a quinoline system, which lacks the second nitrogen atom at position 3. Quinoline derivatives are more commonly associated with antimalarial activity, whereas quinazolines are explored for kinase inhibition and anticancer applications .

Tetrahydroquinazoline Analogues ()

4-Methoxy-2-(1,2,3,4-tetrahydro-2-quinazolinyl)phenol (CAS: 547740-04-5) features a saturated tetrahydroquinazoline ring. The reduced aromaticity increases conformational flexibility, which may enhance membrane permeability but decrease binding affinity to planar aromatic receptors. The methoxy group further alters electronic properties compared to the dimethylphenoxy substituent in the target compound .

Phenoxy Acetic Acid Derivatives (–14)**

Ethyl 2-[4-(2-chlorobenzoyl)-2,6-dimethylphenoxy]ethanoate () demonstrates significant anti-inflammatory (63.4% edema inhibition) and antifungal activity. The chlorobenzoyl group enhances electrophilicity, enabling covalent interactions with microbial enzymes, unlike the dimethylphenoxy group in the target compound, which relies on hydrophobic interactions.

Synthetic protocols for phenoxy acetic acid derivatives (–14) highlight challenges in modifying electron-deficient aromatic systems. For example, ethyl 2-(2,4-dimethylphenoxy) acetate requires reflux conditions (14 hours) due to the low acidity of the parent phenol, whereas the target quinazoline derivative may be synthesized via nucleophilic aromatic substitution under milder conditions .

Azo and Oxadiazole Derivatives ()**

4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol () incorporates azo (-N=N-) linkages, enabling conjugation-dependent antioxidant or dye properties. In contrast, the quinazoline core in the target compound supports π-π stacking and hydrogen bonding, favoring enzyme inhibition.

5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol () exhibits antimicrobial activity attributed to the oxadiazole-thiol moiety. The thiol group’s acidity (pKa ~8–10) contrasts with the phenolic hydroxyl (pKa ~10–12) in the target compound, affecting ionization and membrane penetration .

Key Research Findings and Implications

  • Substituent Positioning: 2,4-Dimethylphenoxy groups optimize lipophilicity and steric compatibility in anticonvulsant agents compared to 2,3- or 2,6-dimethyl isomers .
  • Heterocyclic Core: Quinazoline derivatives exhibit broader kinase inhibition than quinoline or pyrimidine analogues due to enhanced hydrogen-bonding networks .
  • Synthetic Accessibility: Phenoxy acetic acid derivatives require harsh conditions, whereas quinazoline-based compounds may be synthesized via modular routes, enabling rapid diversification .

Biological Activity

The compound 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article synthesizes findings from various studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a dimethylphenoxy group, which is crucial for its biological activity. The presence of the phenolic moiety enhances its interaction with biological targets, contributing to its pharmacological properties.

Antibacterial Activity

Recent studies have reported that derivatives of quinazoline, including those similar to this compound, exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : These compounds inhibit bacterial growth by targeting essential enzymes involved in cell wall biosynthesis and protein synthesis. They have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .
  • Minimum Inhibitory Concentration (MIC) : In vitro tests revealed MIC values ranging from 1 to 16 µg/mL against various bacterial strains. Notably, compound 12 from a related study demonstrated an MIC of 2 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity of Quinazoline Derivatives

Compound No.Bacterial StrainMIC (µg/mL)
12S. aureus2
12S. pneumoniae1
9E. faecalis4
20E. faecium2

Anticancer Activity

In addition to antibacterial properties, quinazoline derivatives have shown promising anticancer activity:

  • Cytotoxicity Studies : Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compound 9 was tested against HT-29 human colon adenocarcinoma cells and showed significant in vivo efficacy at doses ranging from 100 to 400 mg/kg .
  • Structure-Activity Relationship (SAR) : Modifications to the quinazoline structure can enhance cytotoxicity. The introduction of specific substituents has been linked to increased potency against cancer cells while maintaining selectivity over normal cells .

Table 2: Cytotoxicity Profiles of Selected Compounds

Compound No.Cell LineIC50 (µg/mL)
9HT-29200
12HepG215.3
-Other Cancer Lines>37

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study synthesized several quinazoline derivatives and evaluated their antibacterial efficacy against resistant strains. The findings highlighted the potential of these compounds as effective antibacterial agents due to their ability to inhibit critical bacterial enzymes .
  • Anticancer Evaluation : Another research effort focused on the anticancer properties of phenolic quinazolines, demonstrating that modifications in the chemical structure could lead to enhanced activity against specific cancer types while minimizing toxicity to normal cells .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds can disrupt cellular processes by inhibiting key enzymes involved in DNA replication and repair, further validating their potential as therapeutic agents .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for quinazoline and phenol moieties) and methyl groups (δ 2.2–2.4 ppm) .
  • HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 373.1452 for C₂₂H₂₁N₂O₂) with <2 ppm error .
  • FT-IR : Detect phenolic O–H stretching (~3400 cm⁻¹) and C=N quinazoline vibrations (~1600 cm⁻¹) .

Advanced: How do substituent variations influence its biological activity in structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Electron-donating groups (e.g., methyl on 2,4-dimethylphenoxy) enhance lipophilicity , improving membrane permeability .
  • Hydrogen-bonding capacity of the phenolic –OH group correlates with receptor binding in computational docking studies (e.g., kinase inhibition) .
  • Comparative assays : Replace 2,4-dimethylphenoxy with nitro or halogen substituents to assess potency shifts in enzymatic inhibition (IC₅₀ values vary by ~10-fold) .

Advanced: What computational strategies model its interaction with biological targets?

Q. Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR tyrosine kinase) using PDB:1M17. Key interactions: π-π stacking with quinazoline and H-bonding via phenolic –OH .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns (RMSD <2 Å) under physiological conditions .
  • QSAR models : Use Hammett constants (σ) and logP values to predict bioactivity trends across derivatives .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Q. Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, IC₅₀ values for kinase inhibition vary by 20% between HCT-116 and HEK293 cells .
  • Analytical validation : Use LC-MS to confirm compound purity (>95%) and rule out degradation products .
  • Meta-analysis : Compare datasets using Bland-Altman plots to identify systematic biases in IC₅₀ measurements .

Advanced: What mechanistic insights explain its activity in neurological disorder models?

Q. Methodological Answer :

  • Receptor profiling : Radioligand binding assays (e.g., ³H-flunitrazepam for GABAₐ receptors) show moderate affinity (Kᵢ = 120 nM) .
  • Transcriptomics : RNA-seq of treated neuronal cells reveals downregulation of pro-inflammatory cytokines (IL-6, TNF-α) via NF-κB pathway inhibition .
  • In vivo pharmacokinetics : Oral bioavailability (F = 45%) and brain penetration (brain/plasma ratio = 0.8) in rodent models support CNS activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.